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Compound of Interest

Compound Name: 5,6-Dibromoquinoline

CAS No.: 16560-59-1

Cat. No.: B091812 Get Quote

The solubility of 5,6-dibromoquinoline is governed by its rigid bicyclic aromatic structure and

the lipophilicity introduced by the two bromine substituents.

Table 1: Physicochemical Properties
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Property
Value
(Experimental/Predicted)

Impact on Solubility

Molecular Formula C₉H₅Br₂N
Aromatic core dictates

stacking interactions.

Molecular Weight 286.95 g/mol

Moderate MW suggests

reasonable solubility in organic

solvents.

LogP (Octanol/Water) ~3.8 - 4.2 (Predicted)

High lipophilicity; insoluble in

water, soluble in non-

polar/polar aprotic solvents.

H-Bond Donors/Acceptors 0 / 1 (Nitrogen)

Lack of donors limits solubility

in protic solvents unless

heated.

Melting Point ~110-115 °C

High crystal lattice energy

requires thermal energy for

dissolution in protic solvents.

Solvent Interaction Mechanism:

Polar Aprotic Solvents (DMSO, DMF): High solubility due to dipole-dipole interactions and

the ability to solvate the polarizable bromine atoms.

Chlorinated Solvents (DCM, Chloroform): Excellent solubility driven by dispersion forces and

halogen-halogen interactions.

Alcohols (Ethanol, Methanol): Moderate solubility at room temperature, increasing

significantly with temperature. This temperature dependence makes alcohols ideal for

recrystallization.

Water: Practically insoluble due to the hydrophobic dibromo-aromatic scaffold.
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Experimental Protocol: Determination of Mole
Fraction Solubility
To generate precise solubility data, the Isothermal Saturation Method (Shake-Flask) coupled

with HPLC Quantification is the gold standard. This protocol is a self-validating system ensuring

thermodynamic equilibrium.

Protocol Workflow:

Preparation: Add excess 5,6-dibromoquinoline to 10 mL of the target solvent (e.g., Ethanol,

Methanol, Ethyl Acetate) in a jacketed equilibrium cell.

Equilibration: Stir the suspension at a fixed temperature (

K) for 24–48 hours.

Validation Step: Measure concentration at 24h and 48h. If deviation is

, equilibrium is reached.

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant

using a pre-heated syringe filter (0.22

m PTFE) to prevent precipitation.

Quantification: Dilute the aliquot with the mobile phase and analyze via HPLC (C18 column,

MeOH:Water mobile phase, UV detection at 254 nm).

Calculation: Convert mass concentration (

, g/L) to mole fraction (

).

Equation 1: Mole Fraction Calculation

Where

are masses of solute and solvent, and
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are their molar masses.

Thermodynamic Modeling
Experimental solubility data should be correlated using the Modified Apelblat Equation, which

accurately models the solubility of rigid aromatic systems in organic solvents.

Equation 2: Modified Apelblat Model

: Mole fraction solubility.

: Absolute temperature (K).

: Empirical model parameters derived via multivariate regression.

Thermodynamic Parameters: From the solubility data, the standard enthalpy (

), entropy (

), and Gibbs free energy (

) of dissolution are calculated:

Interpretation: A positive

indicates an endothermic process (solubility increases with T), typical for quinolines in alcohols.

Visualization of Solubility Workflow
The following diagram outlines the logical flow for determining and modeling the solubility of

5,6-dibromoquinoline.
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Caption: Figure 1: Step-by-step workflow for the experimental determination and

thermodynamic modeling of 5,6-dibromoquinoline solubility.

Applications in Process Chemistry
Understanding the solubility profile allows for the optimization of purification processes:

Recrystallization:

Solvent: Ethanol or Ethanol/Water mixtures.

Rationale: 5,6-dibromoquinoline exhibits a steep solubility curve in ethanol (low at 25°C,

high at 78°C). This allows for maximum recovery upon cooling.

Protocol: Dissolve crude solid in boiling ethanol. Hot filter to remove insoluble impurities.

Cool slowly to 0-5°C to crystallize pure 5,6-dibromoquinoline.

Liquid-Liquid Extraction:

System: Water / Dichloromethane (DCM).

Rationale: The compound partitions almost exclusively into the DCM layer due to high

lipophilicity (LogP ~4), allowing efficient separation from inorganic salts or polar

byproducts in the aqueous phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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